- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

957062-84-9 structure
Nom du produit:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Numéro CAS:957062-84-9
Le MF:C13H18BNO4
Mégawatts:263.097323894501
MDL:MFCD09027081
CID:803309
PubChem ID:17750269
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-
- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER
- 2-Methyl-5-nitrophenyl boric acid pinacol ester
- 2-Methyl-5-nitrophenylboronic acid, pinacol ester
- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate
- PubChem18757
- LYFUUPOOXAXEEP-UHFFFAOYSA-N
- ZXBA000483
- OR3190
- MB06753
- FCH2821
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane
- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR
- SY007279
- 957062-84-9
- DTXSID90590400
- MFCD09027081
- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- SCHEMBL1897857
- EN300-7384043
- AKOS015950535
- 2-Methyl-5-nitrophenylboronicAcidPinacolEster
- CS-11163
- Z2049929780
-
- MDL: MFCD09027081
- Piscine à noyau: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
- La clé Inchi: LYFUUPOOXAXEEP-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O
Propriétés calculées
- Qualité précise: 263.13300
- Masse isotopique unique: 263.133
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 1
- Complexité: 350
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.3
Propriétés expérimentales
- Dense: 1.13
- Point d'ébullition: 378.9℃ at 760 mmHg
- Point d'éclair: 182.9℃
- Indice de réfraction: 1.514
- Le PSA: 64.28000
- Le LogP: 2.72560
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Informations de sécurité
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB213780-250 mg |
2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |
957062-84-9 | 250mg |
€78.90 | 2023-05-06 | ||
abcr | AB213780-10 g |
2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |
957062-84-9 | 10g |
€336.70 | 2023-05-06 | ||
Enamine | EN300-7384043-5.0g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95.0% | 5.0g |
$57.0 | 2025-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110758-1g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 1g |
¥82.00 | 2024-04-23 | |
Enamine | EN300-7384043-1.0g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95.0% | 1.0g |
$19.0 | 2025-03-11 | |
Fluorochem | 212348-1g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95% | 1g |
£78.00 | 2022-03-01 | |
Chemenu | CM136067-25g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95%+ | 25g |
$375 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850684-5g |
2-Methyl-5-nitrophenylboronic Acid Pinacol Ester |
957062-84-9 | ≥97% | 5g |
¥615.60 | 2022-01-11 | |
Cooke Chemical | A6005512-250mg |
2-Methyl-5-nitrophenylboronic acid, pinacol ester |
957062-84-9 | 98% | 250mg |
RMB 68.00 | 2025-02-21 | |
Cooke Chemical | A6005512-1G |
2-Methyl-5-nitrophenylboronic acid, pinacol ester |
957062-84-9 | 98% | 1g |
RMB 125.60 | 2025-02-21 |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3.5 h, reflux
Référence
- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C
Référence
- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further FunctionalizationEuropean Journal of Organic Chemistry, 2019, 2019(10), 2050-2055,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile , Water ; 4 h, rt
Référence
- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation processSynlett, 2012, 23(9), 1394-1396,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane , 1,4-Dioxane ; 6 h, 100 °C
Référence
- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
Référence
- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 100 °C; 16 h, 100 °C
Référence
- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials
- Borate(1-),tetrafluoro-
- 2-Methyl-5-nitroaniline
- 2-Bromo-4-nitrotoluene
- Bis(pinacolato)diborane
- Benzenediazonium,2-methyl-5-nitro-
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Littérature connexe
-
1. Book reviews
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
4. Back matter
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Pureté:99%/99%
Quantité:25g/100g
Prix ($):169.0/676.0